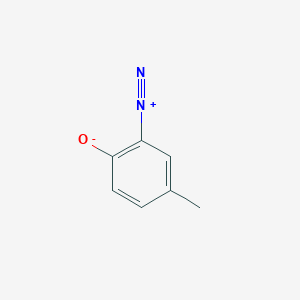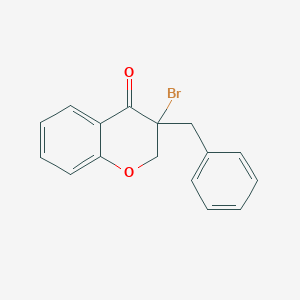
3-Benzyl-3-bromo-2,3-dihydro-4H-1-benzopyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzyl-3-bromochroman-4-one is a heterocyclic compound that belongs to the chromanone family. Chromanones are known for their diverse biological activities and are widely used as building blocks in medicinal chemistry. The structure of 3-Benzyl-3-bromochroman-4-one consists of a benzyl group and a bromine atom attached to the chromanone core, which is a fusion of a benzene ring and a dihydropyran ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-3-bromochroman-4-one typically involves the bromination of 3-benzylchroman-4-one. One common method is the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of 3-Benzyl-3-bromochroman-4-one may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-Benzyl-3-bromochroman-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The chromanone core can be oxidized to form chromone derivatives.
Reduction Reactions: The carbonyl group in the chromanone core can be reduced to form chromanol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used for oxidation.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under mild conditions.
Major Products Formed
Substitution Reactions: Formation of 3-substituted chroman-4-one derivatives.
Oxidation Reactions: Formation of chromone derivatives.
Reduction Reactions: Formation of chromanol derivatives.
科学研究应用
3-Benzyl-3-bromochroman-4-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-Benzyl-3-bromochroman-4-one involves its interaction with specific molecular targets and pathways. The bromine atom and the chromanone core play crucial roles in its biological activity. The compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. Detailed studies on its binding affinities and molecular interactions are essential to understand its mechanism of action fully.
相似化合物的比较
Similar Compounds
3-Benzylchroman-4-one: Lacks the bromine atom, which may result in different biological activities and reactivity.
3-Bromo-3-phenylchroman-4-one: Similar structure but with a phenyl group instead of a benzyl group.
3-Benzyl-3-chlorochroman-4-one: Contains a chlorine atom instead of a bromine atom, which may affect its chemical properties and reactivity.
Uniqueness
3-Benzyl-3-bromochroman-4-one is unique due to the presence of both the benzyl group and the bromine atom, which contribute to its distinct chemical and biological properties. The bromine atom enhances its reactivity in substitution reactions, while the benzyl group may influence its binding interactions with biological targets.
属性
CAS 编号 |
89622-17-3 |
|---|---|
分子式 |
C16H13BrO2 |
分子量 |
317.18 g/mol |
IUPAC 名称 |
3-benzyl-3-bromo-2H-chromen-4-one |
InChI |
InChI=1S/C16H13BrO2/c17-16(10-12-6-2-1-3-7-12)11-19-14-9-5-4-8-13(14)15(16)18/h1-9H,10-11H2 |
InChI 键 |
WQAGVLKXQGVMRW-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(=O)C2=CC=CC=C2O1)(CC3=CC=CC=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



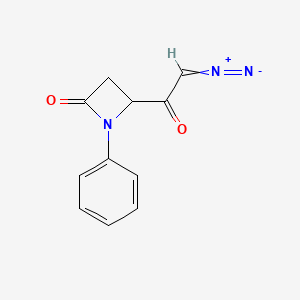
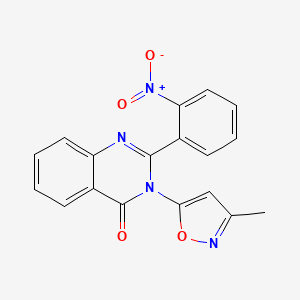
![5-Methyl-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14390015.png)
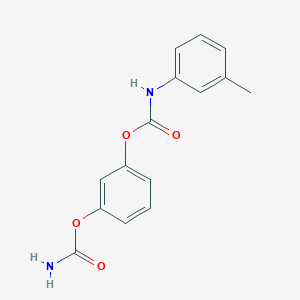
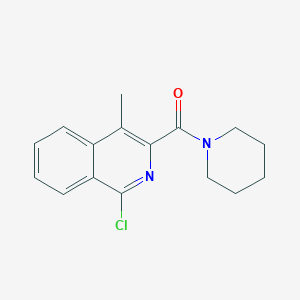
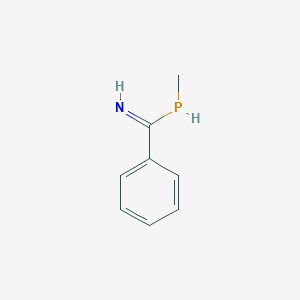
![2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B14390034.png)
![3-[2-(Benzyloxy)ethyl]-3-methyloxetane](/img/structure/B14390041.png)
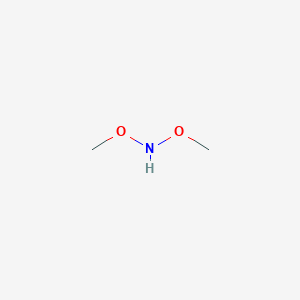
![2-[Diethyl(fluoro)silyl]-N-{2-[diethyl(fluoro)silyl]propyl}propan-1-amine](/img/structure/B14390055.png)
![N-[1-Carboxy-5-oxo-5-(thiophen-2-yl)pentyl]-L-alanyl-L-proline](/img/structure/B14390059.png)
